![molecular formula C21H22N4O3 B2718565 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1207054-48-5](/img/structure/B2718565.png)
3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, commonly known as quinazolinone, is a heterocyclic organic compound with a quinazoline backbone. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and material science.
Scientific Research Applications
Pharmacological Activity
Several studies have been conducted on quinazoline derivatives for their pharmacological activities. For instance, a novel potent and selective α1‐Adrenoceptor antagonist, demonstrating significant effects in rat isolated thoracic aorta and spontaneously hypertensive rats, highlights the potential for cardiovascular therapeutic applications (Yen et al., 1996). Another research focused on the synthesis and insecticidal efficacy of novel bis quinazolinone derivatives, providing a basis for developing new insecticides with potentially improved safety profiles (El-Shahawi et al., 2016).
Chemical Stability
The stability of a pharmaceutical substance under stress conditions was studied, revealing insights into its stability against various environmental factors, except for hydrolysis in an alkaline environment. This information is crucial for the development of regulatory documents for pharmaceutical substances, guiding formulation and packaging (Гендугов et al., 2021).
Antihypertensive Applications
Research into piperidine derivatives with a quinazoline ring system as potential antihypertensive agents has shown that certain compounds produced strong hypotension in the spontaneously hypertensive rat model, indicating their potential for treating hypertension (Takai et al., 1986).
Corrosion Inhibition
Quinazolin-4(3H)-one derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in HCl. This research provides a foundation for the development of new inhibitors in the field of corrosion, indicating the potential application of these compounds in protecting industrial materials (Chen et al., 2021).
Mechanism of Action
Target of action
Piperazine derivatives, a class to which this compound belongs, are known to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . .
Mode of action
Piperazine derivatives often act as antagonists at various receptors, including dopamine and serotonin receptors .
Pharmacokinetics
The incorporation of fluorine in similar compounds has been found to significantly reduce the pka of the compounds, which can have a beneficial influence on oral absorption .
properties
IUPAC Name |
3-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-19-8-4-3-7-18(19)23-11-13-24(14-12-23)20(27)9-10-25-15-22-17-6-2-1-5-16(17)21(25)28/h1-8,15,26H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQXTATCAMUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one |
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